![molecular formula C9H11N3S2 B1335357 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-76-4](/img/structure/B1335357.png)
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the functionalization of the thiophene ring followed by the formation of the triazole ring. One common method includes the Friedel-Crafts acylation of thiophene derivatives, followed by cyclization reactions to form the triazole ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid) for electrophilic substitution, nucleophiles (e.g., amines) for nucleophilic substitution, and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various substituted thiophene derivatives, while nucleophilic substitution can lead to the formation of different triazole derivatives .
Scientific Research Applications
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share structural similarities with 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Triazole Derivatives: Compounds like 1,2,4-triazole and its various substituted derivatives are structurally related to this compound.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and triazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The chemical formula for this compound is C10H13N3S2, with a molecular weight of approximately 229.36 g/mol. The compound features a triazole ring substituted with a thienyl group and a thiol functional group, contributing to its reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that these compounds can inhibit the proliferation of human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-(5-Ethylthien-3-yl)-4-methyl... | IGR39 | 12.5 | Apoptosis induction |
5-(5-Ethylthien-3-yl)-4-methyl... | MDA-MB-231 | 15.0 | Cell cycle arrest |
N′-(2-Oxoindolin-3-ylidene)... | Panc-1 | 10.0 | Inhibition of migration |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that triazole derivatives can act as effective inhibitors of bacterial growth by disrupting cell wall synthesis and function. In particular, derivatives similar to 5-(5-ethylthien-3-yl)-4-methyl... have shown effectiveness against resistant strains of bacteria .
The mechanisms through which 5-(5-ethylthien-3-yl)-4-methyl... exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Modulation : Arresting the cell cycle at various phases to prevent proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of triazole derivatives:
- Case Study on Cancer Cell Lines : A study involving a series of synthesized triazole derivatives demonstrated that modifications at the C5 position significantly enhanced anticancer activity, with select compounds achieving IC50 values below 15 µM against melanoma cells .
- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to controls, suggesting potential for further development into therapeutic agents .
Properties
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRWERUYDGXLLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404720 |
Source
|
Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588674-76-4 |
Source
|
Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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